Cas no 2680691-85-2 (2-(Aminomethyl)cyclobutan-1-one)

2-(Aminomethyl)cyclobutan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(aminomethyl)cyclobutan-1-one
- 2680691-85-2
- EN300-26670690
- 2-(Aminomethyl)cyclobutan-1-one
-
- MDL: MFCD32828383
- インチ: 1S/C5H9NO/c6-3-4-1-2-5(4)7/h4H,1-3,6H2
- InChIKey: HUJKMAUHYFZMQG-UHFFFAOYSA-N
- SMILES: O=C1CCC1CN
計算された属性
- 精确分子量: 99.068413911g/mol
- 同位素质量: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 90.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 43.1Ų
2-(Aminomethyl)cyclobutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26670690-1g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 1g |
$1442.0 | 2023-09-12 | ||
Enamine | EN300-26670690-2.5g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 2.5g |
$2828.0 | 2025-03-20 | |
Enamine | EN300-26670690-5.0g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 5.0g |
$4184.0 | 2025-03-20 | |
Enamine | EN300-26670690-10.0g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 10.0g |
$6205.0 | 2025-03-20 | |
Enamine | EN300-26670690-1.0g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 1.0g |
$1442.0 | 2025-03-20 | |
Enamine | EN300-26670690-0.1g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 0.1g |
$1269.0 | 2025-03-20 | |
Enamine | EN300-26670690-5g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 5g |
$4184.0 | 2023-09-12 | ||
Enamine | EN300-26670690-0.5g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 0.5g |
$1385.0 | 2025-03-20 | |
Enamine | EN300-26670690-10g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 10g |
$6205.0 | 2023-09-12 | ||
Enamine | EN300-26670690-0.05g |
2-(aminomethyl)cyclobutan-1-one |
2680691-85-2 | 95.0% | 0.05g |
$1212.0 | 2025-03-20 |
2-(Aminomethyl)cyclobutan-1-one 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-(Aminomethyl)cyclobutan-1-oneに関する追加情報
2-(Aminomethyl)cyclobutan-1-one: A Comprehensive Overview
2-(Aminomethyl)cyclobutan-1-one, also known by its CAS number 2680691-85-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclobutanone, a four-membered cyclic ketone, with an aminomethyl group attached at the second position. The structure of 2-(Aminomethyl)cyclobutan-1-one makes it a versatile molecule with potential applications in drug design, material science, and biochemistry.
The synthesis of 2-(Aminomethyl)cyclobutan-1-one can be achieved through various methods, including the cycloaddition reaction or the oxidation of its corresponding alcohol derivative. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, making this compound more accessible for research and industrial applications. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the cyclobutane ring, which is crucial for the stability and reactivity of the molecule.
In terms of chemical properties, 2-(Aminomethyl)cyclobutan-1-one exhibits unique reactivity due to the strain in its four-membered ring. This strain makes it highly reactive towards nucleophilic additions and other transformations. For example, the compound can undergo Michael addition reactions with enolates or enamine intermediates, making it a valuable building block in organic synthesis. Recent advancements in this area have led to the development of novel methodologies for constructing complex molecular frameworks using this compound as a starting material.
The biological activity of 2-(Aminomethyl)cyclobutan-1-one has also been a topic of extensive research. Studies have shown that this compound possesses potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. Additionally, its ability to act as a chelating agent has been explored in the context of metalloenzyme inhibition, offering new avenues for drug discovery. Recent findings suggest that derivatives of this compound may exhibit selective activity against certain cancer cell lines, further highlighting its potential in medicinal chemistry.
In the realm of materials science, 2-(Aminomethyl)cyclobutan-1-one has been investigated for its role in polymer synthesis. Its ability to form stable covalent bonds under specific conditions makes it a promising candidate for developing advanced materials with tailored properties. Researchers have also explored its use in click chemistry reactions, where it serves as a functionalized building block for constructing macrocyclic structures with applications in drug delivery systems.
The environmental impact and sustainability aspects of 2-(Aminomethyl)cyclobutan-1-one are equally important considerations. Recent studies have focused on developing eco-friendly synthetic routes and evaluating its biodegradability under various conditions. These efforts aim to minimize the ecological footprint associated with its production and use, aligning with global sustainability goals.
In conclusion, 2-(Aminomethyl)cyclobutan-1-one, with its CAS number 2680691-85-2, is a multifaceted compound that continues to captivate researchers across diverse disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern chemical research. As ongoing studies uncover new insights into its potential uses and mechanisms of action, this compound is poised to make significant contributions to both academic and industrial sectors.
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